Cas no 922521-06-0 (1-Butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate)

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate is an ionic liquid featuring a cationic imidazolium core with butyl and methyl substituents, paired with a nitrate anion. This compound exhibits low melting point and high thermal stability, making it suitable for applications requiring non-volatile, polar solvents. Its ionic nature provides high solubility for a range of organic and inorganic materials, while the nitrate anion enhances reactivity in catalytic and electrochemical processes. The structural design ensures good chemical stability and tunable properties, useful in green chemistry, synthesis, and energy storage applications. Its low viscosity and high conductivity further support its utility in advanced material science and industrial processes.
1-Butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate structure
922521-06-0 structure
Product name:1-Butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate
CAS No:922521-06-0
MF:C9H17N3O3
MW:215.249582052231
MDL:MFCD19440935
CID:1971977

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate Chemical and Physical Properties

Names and Identifiers

    • 1-butyl-2,3-dimethyl-1h-imidazol-3-ium Nitrate
    • 1-BUTYL-2,3-DIMETHYLIMIDAZOLIUM NITRATE
    • 1-Butyl-2,3-dimethyl-3-imidazolium Nitrate
    • ZB1649
    • SY113740
    • 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate
    • MDL: MFCD19440935
    • Inchi: 1S/C9H17N2.NO3/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3)4/h7-8H,4-6H2,1-3H3;/q+1;-1
    • InChI Key: JJLAZVCVBALAEL-UHFFFAOYSA-N
    • SMILES: [O-][N+]([O-])=O.C1N(C)C(C)=[N+](CCCC)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 133
  • Topological Polar Surface Area: 71.7

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB548751-1 g
1-Butyl-2,3-dimethyl-3-imidazolium nitrate; .
922521-06-0
1g
€72.30 2023-04-13
Chemenu
CM384769-10g
1-Butyl-2,3-dimethyl-3-imidazolium Nitrate
922521-06-0 95%+
10g
$53 2023-01-19
abcr
AB548751-1g
1-Butyl-2,3-dimethyl-3-imidazolium nitrate; .
922521-06-0
1g
€76.60 2025-02-16
Chemenu
CM384769-25g
1-Butyl-2,3-dimethyl-3-imidazolium Nitrate
922521-06-0 95%+
25g
$112 2023-01-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY113740-5g
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SHANG HAI SHAO YUAN SHI JI Co., Ltd.
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4-Bromo-1-cyclopropyl-1H-pyrazole
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Alichem
A069004328-100g
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922521-06-0 97%
100g
$400.00 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y11125-10g
1-Butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate
922521-06-0 95%
10g
¥539.0 2023-09-05
abcr
AB548751-10g
1-Butyl-2,3-dimethyl-3-imidazolium nitrate; .
922521-06-0
10g
€147.00 2025-02-16
Aaron
AR00H3GD-25g
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$103.00 2025-02-10

Additional information on 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate

Introduction to 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate (CAS No. 922521-06-0)

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate, identified by the Chemical Abstracts Service Number (CAS No.) 922521-06-0, is a specialized ionic compound that has garnered attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of imidazolium-based cations, which are widely studied for their unique structural and functional properties. The nitrate counterion in this molecule contributes to its stability and reactivity, making it a valuable candidate for various applications in synthetic chemistry and material science.

The structure of 1-butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate consists of a central imidazole ring substituted with two methyl groups at the 2 and 3 positions, and a butyl group at the 1 position. This specific arrangement imparts distinct electronic and steric characteristics to the molecule, which are exploited in its utility as a building block in organic synthesis. The presence of the nitrate group further enhances its solubility in polar solvents, facilitating its use in solution-phase reactions.

In recent years, there has been a growing interest in imidazolium derivatives due to their versatility in forming coordination complexes with metals. These complexes have been explored for their potential applications in catalysis, sensing, and drug delivery systems. The 1-butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate complex has been investigated for its ability to stabilize transition metal centers, particularly in homogeneous catalytic systems. Studies have shown that this compound can act as an effective ligand for palladium and nickel, promoting various cross-coupling reactions with high efficiency.

One of the most compelling aspects of 1-butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate is its role in the development of novel materials. Imidazolium-based ionic liquids (ILs) are known for their low volatility, high thermal stability, and tunable properties. The introduction of bulky alkyl groups such as the butyl chain enhances the viscosity and density of these ILs, making them suitable for applications in deep eutectic solvents (DES) and other advanced fluid systems. Researchers have utilized 1-butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate to design new ILs with specific functionalities for use in extraction processes, electrochemical devices, and as media for polymerization reactions.

The pharmaceutical industry has also shown significant interest in 1-butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate due to its potential as a prodrug or intermediate in drug synthesis. The imidazolium core is a common motif in bioactive molecules, and modifications to this core can lead to compounds with enhanced bioavailability or targeted delivery properties. Preliminary studies have suggested that derivatives of this compound may exhibit antimicrobial or anti-inflammatory effects, although further research is needed to fully elucidate their pharmacological profiles.

From a synthetic chemistry perspective, 1-butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate serves as an excellent precursor for constructing more complex molecules. Its reactivity allows for facile functionalization at multiple sites on the imidazole ring or through alkylation reactions at the butyl position. This flexibility makes it a valuable tool for medicinal chemists seeking to develop new therapeutic agents or for materials scientists aiming to create innovative polymers and coatings.

The environmental impact of using 1-butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate has also been examined. As part of the broader category of ionic liquids, there is ongoing research into their biodegradability and ecological footprint. While some imidazolium-based compounds have raised concerns regarding persistence in the environment, efforts are being made to develop greener alternatives that minimize toxicity while maintaining functionality. The nitrate group in 1-butyl-2,3-dimethyl-1H-imidazol-3-ium nitrate may influence its degradation pathways compared to other imidazolium salts.

In conclusion, 1-butyl -2 , 3 -dimethyl - 1 H -imidazole - 3 - ium nitrate ( CAS No . 922521 -06 -0 ) is a multifaceted compound with significant potential across multiple domains of science and technology . Its unique structural features , reactivity , and versatility make it an indispensable tool for researchers working on catalysis , materials science , pharmaceuticals , and beyond . As our understanding of its properties continues to grow , so too will its applications , driving innovation across these fields .

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(CAS:922521-06-0)1-butyl-2,3-dimethylimidazolium nitrate
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